N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core substituted with a 2-phenylethyl group at the 3-position and an N-benzyl acetamide moiety at the 1-position. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C27H23N3O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O4/c31-23(28-17-20-11-5-2-6-12-20)18-30-24-21-13-7-8-14-22(21)34-25(24)26(32)29(27(30)33)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,28,31) |
InChI Key |
MAAWCFYQOFVSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine or N-benzyl-2-naphthylamines with formaldehyde and methyl 2,2-dimethyl-4,6-dioxocyclohexane-3-carboxylate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
The acetamide nitrogen substituent significantly influences biological activity. For example:
- N-(2-methoxyphenyl) variant: Replacing the benzyl group with a 2-methoxyphenyl (as in 2-(2,4-dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide) introduces a polar methoxy group, which may alter solubility and binding affinity.
- N-(2-ethyl-6-methylphenyl) variant : The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide (CAS: 1351780-16-9) features an ethyl-methylphenyl group, enhancing hydrophobicity and possibly improving metabolic stability .
Core Heterocycle Modifications
- Tetrahydroisoquinoline derivatives: Compounds like N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) replace the benzofuropyrimidine core with a tetrahydroisoquinoline system. These analogues exhibit distinct NMR profiles (e.g., δ 6.75–7.30 ppm for aromatic protons) and reduced planarity, affecting receptor selectivity .
Functional Activity Comparisons
Immunoproteasome Inhibition
In studies of non-covalent β1i subunit inhibitors, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) demonstrated Ki values in the low micromolar range, outperforming analogues with cyclohexyl or butyl substituents. The benzyl group in the parent compound likely stabilizes binding via hydrophobic interactions with residues like Phe31 and Lys33, a feature shared with the target compound’s benzyl acetamide moiety .
Key Data Tables
Biological Activity
N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is C22H19N5O3. The compound features a complex structure that includes a benzofuro-pyrimidine moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 401.426 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide |
| InChI | InChI=1S/C22H19N5O3/c28-19(25-13-16-5-2-1-3-6-16)15-26-18-7-4-10-24-20(18)21(29)27(22(26)30)14-17-8-11-23-12-9-17/h1-12H,13-15H2,(H,25,28) |
Anticancer Activity
Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of N-benzyl derivatives against cancer cells is attributed to their ability to interfere with DNA synthesis and repair mechanisms.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Derivatives of benzofuro-pyrimidines have been reported to exhibit broad-spectrum antibacterial and antifungal properties. Such activities are crucial in the development of new therapeutic agents against resistant strains of pathogens.
The biological activity of N-benzyl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : They may interact with various receptors involved in signaling pathways that regulate cell survival and apoptosis.
- DNA Interaction : The ability to intercalate with DNA can lead to disruption in replication and transcription processes.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in various in vitro and in vivo models:
- Study on Anticancer Efficacy : A study published in Pharmacological Reviews demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of benzofuro-pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
